molecular formula C6H18N2O12P2-2 B12672172 alpha-D-Glucopyranose, 1,6-bis(dihydrogen phosphate), diammonium salt CAS No. 83846-97-3

alpha-D-Glucopyranose, 1,6-bis(dihydrogen phosphate), diammonium salt

Cat. No.: B12672172
CAS No.: 83846-97-3
M. Wt: 372.16 g/mol
InChI Key: ZZSACYUHEGBPCB-PKXGBZFFSA-N
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Description

Alpha-D-Glucopyranose, 1,6-bis(dihydrogen phosphate), diammonium salt: is a chemical compound with the molecular formula C6H20N2O12P2 and a molecular weight of 374.176722 . This compound is a derivative of glucose, where the hydroxyl groups at positions 1 and 6 are replaced by dihydrogen phosphate groups, and the resulting phosphate groups are neutralized by ammonium ions. It is commonly used in biochemical research and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alpha-D-Glucopyranose, 1,6-bis(dihydrogen phosphate), diammonium salt typically involves the phosphorylation of alpha-D-glucopyranose. The reaction is carried out in an aqueous medium using phosphoric acid and ammonium hydroxide. The reaction conditions include maintaining a controlled temperature and pH to ensure the selective phosphorylation at the 1 and 6 positions of the glucose molecule .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to achieve higher yields and purity. The process involves continuous monitoring of the reaction parameters and the use of advanced purification techniques such as crystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: Alpha-D-Glucopyranose, 1,6-bis(dihydrogen phosphate), diammonium salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various phosphate esters, reduced glucose derivatives, and substituted glucose compounds .

Scientific Research Applications

Alpha-D-Glucopyranose, 1,6-bis(dihydrogen phosphate), diammonium salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of alpha-D-Glucopyranose, 1,6-bis(dihydrogen phosphate), diammonium salt involves its interaction with specific enzymes and proteins. The phosphate groups play a crucial role in the compound’s ability to participate in phosphorylation and dephosphorylation reactions, which are essential in various biochemical pathways. The molecular targets include kinases and phosphatases, which regulate cellular processes such as energy metabolism and signal transduction .

Comparison with Similar Compounds

  • Alpha-D-Glucopyranose, 1-phosphate
  • Alpha-D-Glucopyranose, 6-phosphate
  • Beta-D-Glucopyranose, 1,6-bis(dihydrogen phosphate), diammonium salt

Comparison: Alpha-D-Glucopyranose, 1,6-bis(dihydrogen phosphate), diammonium salt is unique due to the presence of two phosphate groups at positions 1 and 6, which enhances its reactivity and versatility in biochemical reactions. In contrast, compounds with a single phosphate group or different stereochemistry exhibit distinct properties and reactivity patterns .

Properties

CAS No.

83846-97-3

Molecular Formula

C6H18N2O12P2-2

Molecular Weight

372.16 g/mol

IUPAC Name

diazanium;[(2R,3S,4R,5R,6R)-3-hydroxy-6-[hydroxy(oxido)phosphoryl]oxy-4,5-dioxidooxan-2-yl]methyl hydrogen phosphate

InChI

InChI=1S/C6H12O12P2.2H3N/c7-3-2(1-16-19(10,11)12)17-6(5(9)4(3)8)18-20(13,14)15;;/h2-7H,1H2,(H2,10,11,12)(H2,13,14,15);2*1H3/q-2;;/t2-,3-,4+,5-,6-;;/m1../s1

InChI Key

ZZSACYUHEGBPCB-PKXGBZFFSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OP(=O)(O)[O-])[O-])[O-])O)OP(=O)(O)[O-].[NH4+].[NH4+]

Canonical SMILES

C(C1C(C(C(C(O1)OP(=O)(O)[O-])[O-])[O-])O)OP(=O)(O)[O-].[NH4+].[NH4+]

Origin of Product

United States

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